Cas no 1208077-00-2 (4-fluoro-2-(trifluoromethyl)benzene-1-thiol)

4-fluoro-2-(trifluoromethyl)benzene-1-thiol 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-2-trifluoromethylbenzenethiol

- 4-fluoro-2-(trifluoromethyl)benzene-1-thiol

- EN300-1931600

- AKOS006316121

- SCHEMBL695658

- 4-Fluoro-2-trifluoromethyl-benzenethiol

- 1208077-00-2

- 4-fluoro-2-(trifluoromethyl)benzenethiol

-

- MDL: MFCD12026133

- インチ: 1S/C7H4F4S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H

- InChIKey: LOPJANCIZXDRRR-UHFFFAOYSA-N

- SMILES: C1(S)=CC=C(F)C=C1C(F)(F)F

計算された属性

- 精确分子量: 195.99698395g/mol

- 同位素质量: 195.99698395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 156

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1Ų

- XLogP3: 3.1

4-fluoro-2-(trifluoromethyl)benzene-1-thiol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1264732-250mg |

4-Fluoro-2-trifluoromethylbenzenethiol |

1208077-00-2 | 95% | 250mg |

$415 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1264732-1g |

4-Fluoro-2-trifluoromethylbenzenethiol |

1208077-00-2 | 95% | 1g |

$740 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1264732-25g |

4-Fluoro-2-trifluoromethylbenzenethiol |

1208077-00-2 | 95% | 25g |

$8595 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1264732-1g |

4-Fluoro-2-trifluoromethylbenzenethiol |

1208077-00-2 | 95% | 1g |

$780 | 2025-02-24 | |

| Oakwood | 037892-25g |

4-Fluoro-2-trifluoromethylbenzenethiol |

1208077-00-2 | 95% | 25g |

$4995.00 | 2023-09-16 | |

| Enamine | EN300-1931600-0.25g |

4-fluoro-2-(trifluoromethyl)benzene-1-thiol |

1208077-00-2 | 0.25g |

$354.0 | 2023-09-17 | ||

| Oakwood | 037892-250mg |

4-Fluoro-2-trifluoromethylbenzenethiol |

1208077-00-2 | 95% | 250mg |

$205.00 | 2023-09-16 | |

| Fluorochem | 037892-5g |

4-Fluoro-2-trifluoromethylbenzenethiol |

1208077-00-2 | 5g |

£1168.00 | 2022-03-01 | ||

| Enamine | EN300-1931600-2.5g |

4-fluoro-2-(trifluoromethyl)benzene-1-thiol |

1208077-00-2 | 2.5g |

$754.0 | 2023-09-17 | ||

| Fluorochem | 037892-1g |

4-Fluoro-2-trifluoromethylbenzenethiol |

1208077-00-2 | 1g |

£530.00 | 2023-04-23 |

4-fluoro-2-(trifluoromethyl)benzene-1-thiol 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

8. Book reviews

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

4-fluoro-2-(trifluoromethyl)benzene-1-thiolに関する追加情報

4-Fluoro-2-(Trifluoromethyl)Benzene-1-Thiol: A Comprehensive Overview

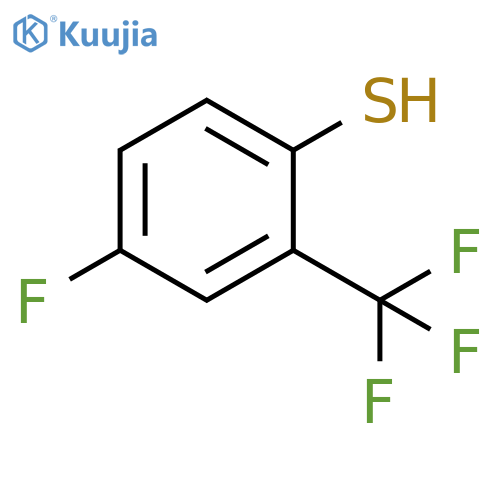

The compound 4-fluoro-2-(trifluoromethyl)benzene-1-thiol (CAS No. 1208077-00-2) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 2-position, along with a thiol (-SH) group at the 1-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in research and industrial applications.

Recent studies have highlighted the importance of 4-fluoro-2-(trifluoromethyl)benzene-1-thiol in the development of advanced materials. For instance, researchers have explored its potential as a building block for constructing functional polymers and self-assembled monolayers (SAMs). The thiol group facilitates strong interactions with gold surfaces, making this compound ideal for applications in nanotechnology and surface chemistry. Moreover, the trifluoromethyl group introduces electron-withdrawing effects, which enhance the stability and reactivity of the molecule in various chemical reactions.

The synthesis of 4-fluoro-2-(trifluoromethyl)benzene-1-thiol involves a multi-step process that typically begins with the bromination of fluorobenzene derivatives. Subsequent substitution reactions are employed to introduce the trifluoromethyl group and the thiol functionality. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production of this compound for industrial use.

In terms of applications, 4-fluoro-2-(trifluoromethyl)benzene-1-thiol has found significant use in the pharmaceutical industry as an intermediate for drug development. Its ability to form stable disulfide bonds makes it a valuable component in designing redox-sensitive drug delivery systems. Additionally, this compound has been utilized in the synthesis of bioactive molecules, where its unique electronic properties contribute to enhanced bioavailability and efficacy.

Another emerging application of 4-fluoro-2-(trifluoromethyl)benzene-1-thiol is in the field of sensors and detection technologies. The thiol group enables strong binding to metal surfaces, while the trifluoromethyl group enhances sensitivity to environmental changes. Researchers have demonstrated its potential as a sensing material for detecting trace amounts of heavy metals and volatile organic compounds (VOCs), which has implications for environmental monitoring and public health.

From an environmental perspective, understanding the degradation pathways of 4-fluoro-2-(trifluoromethyl)benzene-1-thiol is crucial for assessing its impact on ecosystems. Recent studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and to develop strategies for minimizing its ecological footprint.

In conclusion, 4-fluoro-2-(trifluoromethyl)benzene-1-thiol (CAS No. 1208077-00-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in materials science, pharmaceuticals, and environmental technology. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

1208077-00-2 (4-fluoro-2-(trifluoromethyl)benzene-1-thiol) Related Products

- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)

- 122274-98-0(1,6-Anhydro-β-d-cellopentose)

- 1803738-36-4(2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)

- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)

- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)

- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)

- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)

- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)

- 1343715-40-1(Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)